molecular formula C17H14N2O4 B2658700 N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide CAS No. 683235-25-8

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide

Cat. No.: B2658700
CAS No.: 683235-25-8
M. Wt: 310.309
InChI Key: ZPAZPCGPDIOKFD-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of therapies for neurodegenerative diseases and cancer. This benzamide derivative features a 1,3-dioxoisoindolin-5-yl moiety linked to a 4-ethoxybenzamide group, a structural motif shared with compounds investigated for their ability to modulate key biological pathways. Compounds within this structural class have been studied as potential inhibitors of Phosphodiesterase 4D (PDE4D), an enzyme that hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) . PDE4D is highly expressed in brain regions critical for memory and learning, such as the hippocampus, and its inhibition elevates intracellular cAMP levels, which is a validated strategy for enhancing cognitive function and suppressing neuroinflammation . Consequently, PDE4D inhibitors are considered a promising therapeutic strategy for conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis . Furthermore, the 1,3-dioxoisoindoline core is a privileged structure in drug design, also appearing in PROTACs (Proteolysis Targeting Chimeras)—bifunctional molecules that target specific proteins for degradation . The structural features of this compound, including its hydrogen bond donor and acceptor count, suggest it is a suitable candidate for exploring structure-activity relationships in these research areas. This product is provided exclusively for research purposes in biochemical and cellular assays and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this compound as a chemical tool to further investigate PDE4D biology and for the development of novel targeted degradation technologies.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-12-6-3-10(4-7-12)15(20)18-11-5-8-13-14(9-11)17(22)19-16(13)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAZPCGPDIOKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux, using silica-supported niobium (SiO2-tpy-Nb) as a catalyst. This method yields the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely to be applied to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce hydroxyl derivatives, and substitution reactions can introduce various functional groups onto the aromatic ring or the amide group .

Comparison with Similar Compounds

The following analysis compares N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide with structurally or functionally related compounds, focusing on substituent effects, synthetic pathways, and inferred biological activities.

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Inferred Activity Reference
This compound Benzamide + 1,3-dioxoisoindolin 4-ethoxy on benzamide ~326.3 Protein degradation (hypothetical)
N-((1r,3r)-3-(3-chloro-4-cyanophenoxy)-... Benzamide + dioxopiperidinyl Piperazine linker, chloro/cyano groups ~600–650 Androgen receptor degradation
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide + thiazolidinedione Thiazolidinedione, phenyl group ~324.3 Antidiabetic/anti-inflammatory
4-(substituted)-5-fluorobenzene-1,2-diamine Benzene diamine Fluorine, variable substituents ~140–180 Intermediate for phthalimides
Substituent Effects on Activity
  • Lipophilicity : The 4-ethoxy group in the target compound likely increases lipophilicity compared to polar substituents (e.g., hydroxyl or carboxyl groups), enhancing cell membrane penetration. This contrasts with the piperazine-linked analogues in , where hydrophilic linkers may improve solubility but reduce passive diffusion .
  • Target Binding : The 1,3-dioxoisoindolinyl group shares similarities with proteolysis-targeting chimeras (PROTACs) used in , which recruit E3 ubiquitin ligases for protein degradation. However, the absence of a linker moiety (e.g., piperazine in ) in the target compound may limit its ability to engage bifunctional degradation mechanisms .

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique isoindoline structure, which contributes to its biological properties. The compound has been investigated for various therapeutic potentials, including anticancer, antifungal, and antibacterial activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune evasion by tumors. Additionally, the compound may modulate inflammatory pathways by affecting cytokine production and signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its derivatives have shown selective cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and hepatocellular carcinoma (HCC). The compound's mechanism involves the induction of apoptosis and cell cycle arrest through interactions with cyclin-dependent kinases (CDKs) and other cell cycle regulators .

Antifungal and Antibacterial Properties

The compound has also demonstrated antifungal and antibacterial activities. Preliminary investigations suggest that it may inhibit the growth of pathogenic fungi and bacteria by disrupting their cellular processes. The exact mechanisms remain to be fully elucidated but may involve interference with metabolic pathways essential for microbial survival.

In Vitro Studies

In vitro studies have shown that this compound exhibits potent activity against a range of cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Induction of apoptosis
HepG215.0Cell cycle arrest at G2/M phase
A549 (lung cancer)18.0Inhibition of proliferation

These results indicate a promising therapeutic index for further development in oncology.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo. Notable findings include:

  • Tumor Xenograft Models : Administration of the compound resulted in a significant reduction in tumor volume compared to controls.
  • Toxicity Assessment : Toxicological evaluations indicated manageable side effects at therapeutic doses, supporting its potential for clinical applications.

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